molecular formula C13H21N3O2S B7165395 N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-3-methyloxane-3-carboxamide

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-3-methyloxane-3-carboxamide

Cat. No.: B7165395
M. Wt: 283.39 g/mol
InChI Key: BVPNNEAWROSNTN-UHFFFAOYSA-N
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Description

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-3-methyloxane-3-carboxamide is a chemical compound characterized by its unique structure, which includes a thiadiazole ring and an oxane ring

Properties

IUPAC Name

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-3-methyloxane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-12(2,3)9-14-11(19-16-9)15-10(17)13(4)6-5-7-18-8-13/h5-8H2,1-4H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPNNEAWROSNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCOC1)C(=O)NC2=NC(=NS2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-3-methyloxane-3-carboxamide typically involves multiple steps. The starting materials and reaction conditions can vary, but a common synthetic route includes the formation of the thiadiazole ring followed by the introduction of the oxane ring and the carboxamide group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-3-methyloxane-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-3-methyloxane-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-3-methyloxane-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring may interact with enzymes or receptors, modulating their activity. The oxane ring and carboxamide group can also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-3-methyloxane-3-carboxamide can be compared with other similar compounds, such as:

    N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)hexanamide: This compound has a similar thiadiazole ring but differs in the aliphatic chain length and functional groups.

    N-{2-[(3-tert-butyl-1,2,4-thiadiazol-5-yl)amino]ethyl}cyclopropanecarboxamide: This compound contains a cyclopropane ring and an aminoethyl group, which can result in different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which can impart distinct chemical reactivity and biological activity.

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